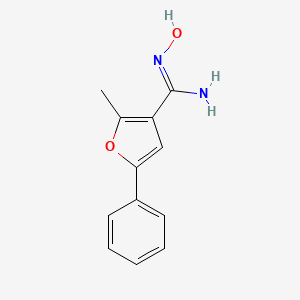
2',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride
Overview
Description
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is a chemical compound with the molecular formula C14H8Cl2F2O2. It is a white to off-white crystalline powder with a melting point of 92-96°C. This compound is widely used in scientific research due to its unique properties and versatility in various chemical reactions.
Preparation Methods
The synthesis of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves several steps. One common method includes the reaction of 2,5-dichlorophenol with difluoromethyl ether in the presence of a base to form 2,5-dichloro-4-(difluoromethoxy)phenol. This intermediate is then reacted with thionyl chloride to produce the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Photochemical Reactions: It is used as a photoaffinity label and a photolabile protecting group for peptides and proteins.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is employed as a photoaffinity label to study protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This property makes it useful as a photoaffinity label, allowing researchers to study molecular interactions and pathways. The compound targets specific proteins and peptides, enabling the identification and characterization of binding sites and interaction networks.
Comparison with Similar Compounds
2’,5’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is unique due to its combination of dichloro and difluoromethoxy groups, which impart specific chemical properties. Similar compounds include:
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride: This compound has a similar structure but differs in
Properties
IUPAC Name |
2-chloro-1-[2,5-dichloro-4-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-6(12)8(2-5(4)11)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMOOMRTOJKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1411071.png)






![1-[3-(Methoxycarbonyl)benzyl]-azetidine-3-carboxylic acid](/img/structure/B1411082.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-3-phenylpropanoic acid](/img/structure/B1411087.png)

